
EINECS 276-662-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EINECS 276-662-1 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is recognized for its various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of EINECS 276-662-1 involves specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and stability of the compound. The synthetic routes typically involve multiple steps, including the use of catalysts and specific temperature and pressure conditions to achieve the desired chemical structure .
Industrial Production Methods: Industrial production of this compound is carried out in large-scale chemical plants. The process involves the use of advanced equipment and technology to maintain consistency and quality. The production methods are optimized for efficiency and cost-effectiveness, ensuring that the compound meets industry standards .
Chemical Reactions Analysis
Types of Reactions: EINECS 276-662-1 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications .
Common Reagents and Conditions: The common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and catalysts. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products are often utilized in further chemical processes or as intermediates in the production of other compounds .
Scientific Research Applications
EINECS 276-662-1 has a wide range of applications in scientific research. It is used in chemistry for studying reaction mechanisms and developing new synthetic methods. In biology, the compound is utilized for investigating cellular processes and interactions. In medicine, this compound is explored for its potential therapeutic effects and as a component in drug development. Additionally, the compound is used in various industrial applications, including the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of EINECS 276-662-1 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their structure and function. This interaction can lead to changes in cellular processes and biochemical pathways, contributing to the compound’s overall effects .
Comparison with Similar Compounds
Similar Compounds: EINECS 276-662-1 can be compared with other similar compounds listed in the EINECS inventory. These compounds share certain structural and functional similarities but may differ in their specific applications and properties .
Uniqueness: The uniqueness of this compound lies in its specific chemical structure and the range of applications it offers. While similar compounds may have overlapping uses, this compound stands out due to its distinct properties and versatility in various fields .
Properties
CAS No. |
72433-38-6 |
|---|---|
Molecular Formula |
C13H8ClNS |
Molecular Weight |
245.73 g/mol |
IUPAC Name |
2-(4-chlorophenyl)sulfanylbenzonitrile |
InChI |
InChI=1S/C13H8ClNS/c14-11-5-7-12(8-6-11)16-13-4-2-1-3-10(13)9-15/h1-8H |
InChI Key |
XQMIYDPLOZBCMD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)SC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

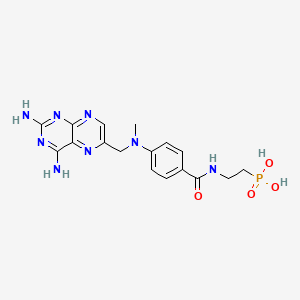
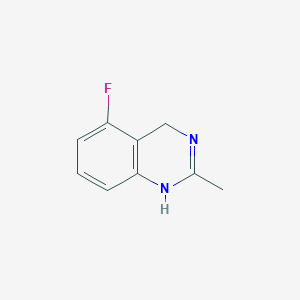

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3-methoxyphenyl)acetamide](/img/structure/B8763595.png)


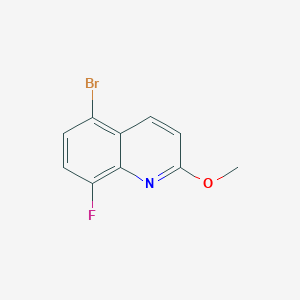
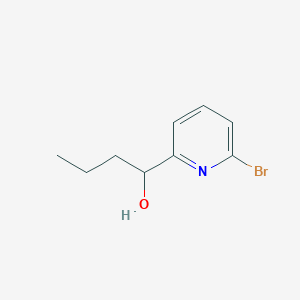
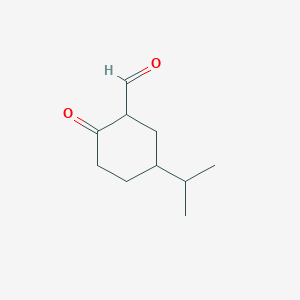
![3-bromo-2-ethyl-4H-Pyrido[1,2-a]pyrimidin-4-one](/img/structure/B8763639.png)
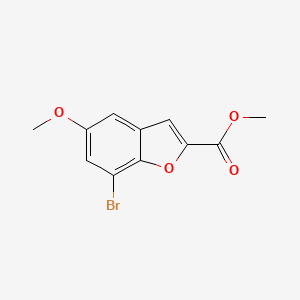
![1-[4-(3-Chloropropyl)phenyl]ethanone](/img/structure/B8763647.png)
![N-[2-(5-Ethyl-1H-indol-3-yl)ethyl]acetamide](/img/structure/B8763653.png)
